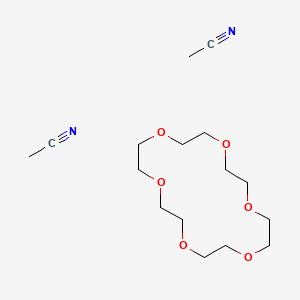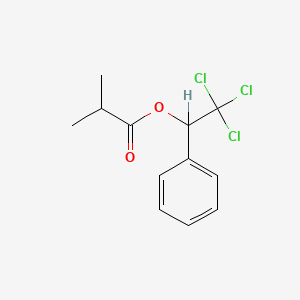
2,2,2-Trichloro-1-phenylethyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-phenylethyl isobutyrate is a heterocyclic organic compound with the molecular formula C₁₂H₁₃Cl₃O₂ and a molecular weight of 295.589 g/mol . It is also known by its IUPAC name, (2,2,2-trichloro-1-phenylethyl) 2-methylpropanoate . This compound is primarily used for research purposes and is known for its unique chemical properties.
Preparation Methods
The synthesis of 2,2,2-Trichloro-1-phenylethyl isobutyrate typically involves the esterification of 2,2,2-trichloro-1-phenylethanol with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,2-Trichloro-1-phenylethyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2,2,2-Trichloro-1-phenylethyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-phenylethyl isobutyrate involves its interaction with specific molecular targets and pathways. The trichloromethyl group is known to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of enzymatic activities and other cellular processes .
Comparison with Similar Compounds
2,2,2-Trichloro-1-phenylethyl isobutyrate can be compared with other similar compounds such as:
2,2,2-Trichloro-1-phenylethanol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2,2,2-Trichloro-1-phenylethyl acetate: Another ester derivative with comparable reactivity and applications.
2,2,2-Trichloro-1-phenylethyl propionate: Similar in structure but with different ester groups, leading to variations in chemical behavior and applications.
This compound stands out due to its unique combination of the trichloromethyl and phenylethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
72929-02-3 |
|---|---|
Molecular Formula |
C12H13Cl3O2 |
Molecular Weight |
295.6 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-phenylethyl) 2-methylpropanoate |
InChI |
InChI=1S/C12H13Cl3O2/c1-8(2)11(16)17-10(12(13,14)15)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI Key |
WPPIDRMGMMPCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(C1=CC=CC=C1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)

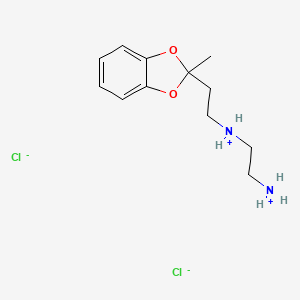
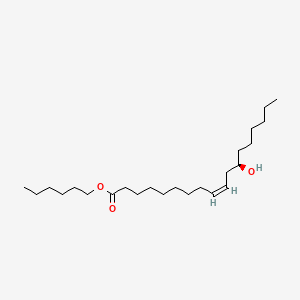

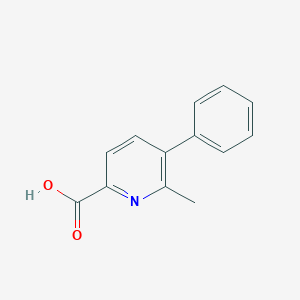
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
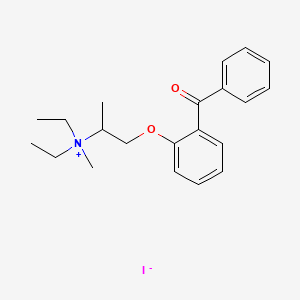
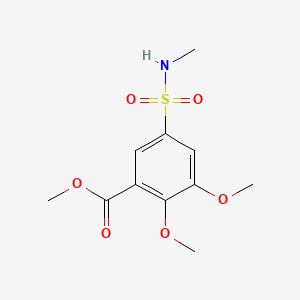
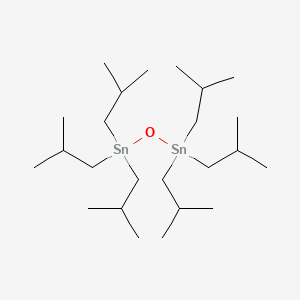


![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)
